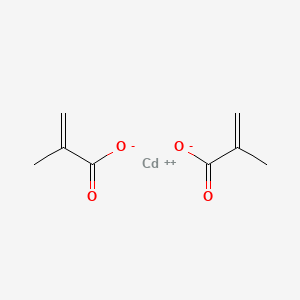

Cadmium methacrylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

24345-60-6 |

|---|---|

Molecular Formula |

C8H10CdO4 |

Molecular Weight |

282.58 g/mol |

IUPAC Name |

cadmium(2+);2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Cd/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

ZQHSKJWQHAFJFT-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Methacrylate

Direct Synthesis Routes for Cadmium Methacrylate (B99206) Monomers

Direct synthesis focuses on the preparation and isolation of the cadmium methacrylate monomer, Cd(CH₂=C(CH₃)COO)₂, prior to its use in subsequent processes. This route allows for purification and characterization of the monomer, ensuring a well-defined precursor for polymerization or material fabrication. The fundamental reaction involves a cadmium source and methacrylic acid or one of its salts. nih.govgoogle.com

Stoichiometric control is critical in the synthesis of this compound to ensure the desired product is formed with high yield and purity. The reaction typically involves a cadmium (II) salt, such as cadmium acetate (B1210297) or cadmium chloride, and methacrylic acid. The molar ratio of the cadmium precursor to the methacrylic acid dictates the efficiency of the reaction and the nature of the resulting product.

A common approach is the reaction of a cadmium source with a carboxylic acid. nih.gov The stoichiometry must be carefully managed to favor the formation of the dicarboxylate salt. For instance, a 1:2 molar ratio of Cd(II) ions to methacrylic acid is theoretically required for the complete conversion to this compound. Deviations from this ratio can lead to incomplete reactions or the formation of complex cadmium-containing byproducts. The precise control of reactant ratios is a determining factor in the stereochemistry and coordination environment of the final cadmium carboxylate product. nih.gov Research on other cadmium carboxylate coordination polymers demonstrates that the molar ratio of the metal to the organic ligand is a key parameter in achieving the desired molecular structure. acs.org

Table 1: Stoichiometric Ratios in Cadmium Carboxylate Synthesis

| Cadmium Precursor | Methacrylate Source | Theoretical Molar Ratio (Cd:MAA) | Potential Outcome |

|---|---|---|---|

| Cadmium Acetate (Cd(CH₃COO)₂) | Methacrylic Acid (MAA) | 1:2 | Favors complete formation of this compound. |

| Cadmium Chloride (CdCl₂) | Sodium Methacrylate | 1:2 | Drives reaction via precipitation of NaCl. |

| Cadmium(II) Ions | Methacrylic Acid (MAA) | < 1:2 | Incomplete reaction, mixture of products. |

| Cadmium(II) Ions | Methacrylic Acid (MAA) | > 1:2 | Excess unreacted cadmium precursor remains. |

The choice of solvent and reaction conditions (e.g., temperature, pH) plays a pivotal role in the direct synthesis of this compound. The solvent must be capable of dissolving the reactants to facilitate the reaction, while also allowing for the precipitation or isolation of the final product.

Aqueous systems can be utilized, particularly when using a water-soluble cadmium salt and neutralizing methacrylic acid in situ. The pH of the solution is a critical parameter; neutral to slightly alkaline conditions favor the deprotonation of methacrylic acid, making the carboxylate anion available to coordinate with the cadmium(II) ion. Studies on cadmium ion extraction show that at a pH above 8, cadmium removal from aqueous solutions is highly efficient, suggesting that similar pH levels would be effective for precipitating the this compound salt. mdpi.com

Organic solvents are also employed. For cadmium carboxylates, solvents can influence the structure of the resulting complex; for example, cadmium carboxylate complexes have been observed to be polymeric in non-polar solvents like toluene (B28343) but break up in the presence of more polar or coordinating solvents. rsc.orgamanote.com Solvents such as acetone, diphenyl ether, and anisole (B1667542) have been used in polymerization reactions involving methacrylate monomers and various metal catalysts, indicating their compatibility. cmu.edu

Table 2: Solvent Systems and Reaction Conditions for Metal Carboxylate Synthesis

| Solvent System | Typical Temperature Range | Key Considerations | Reference Context |

|---|---|---|---|

| Water | 20°C - 50°C | pH control is crucial for methacrylate deprotonation. Product may precipitate. | google.com |

| Toluene | Ambient to 90°C | Can promote polymeric structures of cadmium carboxylates. | rsc.org |

| Acetone / Diphenyl Ether | 50°C - 90°C | Used as solvents for polymerization, showing compatibility with methacrylate systems. | cmu.edu |

| Ethanol | Ambient | Used for purification of metal-organic precursors. | cmu.edu |

In-Situ Generation of this compound within Reaction Media

In-situ generation involves the formation of this compound directly within the reaction mixture where it will be used, most commonly a polymerization medium. This approach bypasses the need for isolation and purification of the monomer and can be advantageous for creating homogeneously dispersed cadmium species within a polymer matrix.

The in-situ generation of cadmium-containing species is frequently integrated with the polymerization of methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA) nanocomposites. nih.govnih.gov In this method, a soluble cadmium precursor (e.g., cadmium acetate) is dissolved in the MMA monomer. The formation of this compound or related cadmium-containing entities occurs concurrently with the polymerization process, which is typically initiated by free-radical initiators. medcraveonline.com

This technique has been successfully applied in various polymerization methods, including bulk, solution, and microemulsion polymerizations. nih.govresearchgate.net For instance, in a microemulsion system, cadmium sulfide (B99878) (CdS) nanoparticles and PMMA were synthesized simultaneously in a methyl methacrylate/sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) microemulsion, where MMA acted as both the solvent and the monomer. researchgate.net While this example forms CdS, the principle of dispersing a cadmium precursor in the monomer to form an inorganic phase in situ is directly analogous to the formation of this compound. The cadmium species, formed in situ, becomes entrapped within the growing polymer matrix, leading to a nanocomposite material. nih.gov

The in-situ formation of cadmium species, such as this compound or cadmium sulfide derived from cadmium precursors, within a polymer matrix significantly alters the final material's properties. These changes are attributed to the interactions between the inorganic cadmium component and the polymer chains.

Thermal Properties: The incorporation of cadmium-containing nanoparticles through in-situ methods generally enhances the thermal stability of the resulting polymer composite. For example, PMMA composites containing in-situ generated cadmium species exhibit improved resistance to thermal degradation compared to pure PMMA. medcraveonline.com Cadmium-containing foams have also been noted for their low thermal conductivity. nih.govmaterial-properties.org

Mechanical Properties: The mechanical characteristics of polymers can also be improved. The presence of well-dispersed inorganic nanoparticles can act as reinforcing agents, increasing the material's strength and stiffness. The addition of cadmium-based nanoparticles has been shown to increase the tensile strength and surface hardness of PMMA. medcraveonline.com

Optical Properties: The in-situ generation of cadmium compounds, particularly cadmium chalcogenides like CdS, within a PMMA matrix imparts specific optical properties. These nanocomposites can exhibit quantum dot behavior, with tunable fluorescence and absorption characteristics depending on the size and concentration of the nanoparticles. researchgate.net

Table 3: Influence of In-Situ Cadmium Species on PMMA Properties

| Property | Effect Observed | Underlying Mechanism | Reference Context |

|---|---|---|---|

| Thermal Stability | Greatly improved | Inorganic particles hinder polymer chain mobility and degradation pathways. | medcraveonline.com |

| Tensile Strength | Increased | Nanoparticles act as a reinforcing filler, improving load transfer within the matrix. | medcraveonline.com |

| Surface Hardness | Increased | Hard inorganic particles at the surface resist scratching and indentation. | medcraveonline.com |

| Chemical Resistance | Increased | The cross-linking and filler effect reduces solvent penetration. | medcraveonline.com |

| Thermal Conductivity | Decreased | Addition of filler particles can increase phonon scattering, reducing heat transfer. | nih.gov |

Polymerization Dynamics and Network Formation Utilizing Cadmium Methacrylate

Radical Co-polymerization of Cadmium Methacrylate (B99206)

Radical polymerization is a common method for producing polymers from vinyl monomers, including methacrylates. The process involves initiation, propagation, and termination steps, where the presence of the cadmium ion can influence reaction kinetics and polymer structure.

The choice of initiator is crucial for controlling the polymerization of methacrylate monomers. Initiator systems for radical polymerization can be broadly categorized, with their effectiveness depending on factors like temperature, solvent, and monomer reactivity.

Thermal Initiators : Compounds like 2,2′-azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO) are common thermal initiators that decompose at specific temperatures to generate free radicals. mdpi.comnih.gov The selection depends on the desired reaction temperature.

Redox Initiators : These systems consist of an oxidizing and a reducing agent, which generate radicals at lower temperatures than thermal initiators. For instance, systems involving transition metals like iron(III) chloride (FeCl₃) have been used to initiate the controlled radical polymerization of methyl methacrylate (MMA). itu.edu.tr Such systems can proceed via mechanisms like reverse atom transfer radical polymerization (RATRP), which allows for the formation of polymers with narrow polydispersity. itu.edu.tr The efficiency of these initiators can be optimized by adjusting the concentration of the components. itu.edu.tr

The optimization of an initiator system for cadmium methacrylate would involve screening various initiators to achieve desired molecular weights and polymerization rates, while considering potential interactions between the initiator and the cadmium carboxylate group.

Table 1: Comparison of Initiator Systems for Methacrylate Polymerization

| Initiator System | Typical Monomer | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| AIBN (Thermal) | Methyl Methacrylate (MMA) | Free Radical | Predictable decomposition rate | mdpi.comnih.gov |

| FeCl₃/PPh₃ (Redox) | Methyl Methacrylate (MMA) | Reverse Atom Transfer Radical Polymerization (RATRP) | Controlled polymerization, narrow polydispersity | itu.edu.tr |

| Ethyl 2-bromoisobutyrate/CuIBr | Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Fast polymerization rate, good control | cmu.edu |

In co-polymerization, the ratio of monomers in the initial feed mixture significantly impacts the composition and structure of the resulting copolymer. The reactivity ratios of the comonomers determine whether the resulting polymer is random, alternating, or blocky in nature. For example, in the copolymerization of methyl methacrylate (MMA) and styrene (B11656) (St), the reactivity ratios were found to be 0.545 and 0.507, respectively, indicating a tendency towards random copolymerization. acs.org

Studies on other methacrylate copolymers, such as those involving methacrylic acid (MAA) and MMA, have shown that varying the monomer feed ratio affects not only the polymer composition but also the polymerization kinetics and the final properties of the material, such as its glass transition temperature. nih.gov Increasing the content of a bifunctional comonomer can sometimes lead to a gradual reduction in both the conversion and molecular weight of the resulting polymer. researchgate.net When co-polymerizing this compound with another vinyl monomer, the feed ratio would be a critical parameter to adjust for tailoring the polymer's properties, including its metal content distribution and subsequent thermal or mechanical characteristics.

An Interpenetrating Polymer Network (IPN) consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.govsemanticscholar.org The synthesis of an IPN typically involves polymerizing one network in the presence of another.

There are two primary methods for IPN formation:

Sequential IPN Synthesis : This involves synthesizing a cross-linked polymer (Network 1), which is then swollen with the monomer, cross-linker, and initiator for the second polymer (Network 2), followed by in-situ polymerization. nih.gov

Simultaneous IPN Synthesis : In this method, the monomers and cross-linkers for both networks are mixed together and polymerized concurrently via non-interfering routes, such as a radical polymerization and a condensation polymerization. nih.gov

The kinetics of network formation play a crucial role in determining the final morphology and properties of the IPN. nih.gov For instance, in a dual photoinitiation system involving methacrylate and copper-catalyzed azide-alkyne (CuAAC) polymerization, varying the light intensity can switch the IPN formation from a simultaneous to a sequential mechanism, thereby controlling the material's thermomechanical properties. nih.gov A this compound-based network could be interpenetrated with another polymer network, such as poly(2-hydroxyethyl methacrylate) or poly(N,N-dimethylacrylamide), to create novel IPN hydrogels with tailored swelling and mechanical properties. semanticscholar.org

Photo-polymerization Processes Incorporating this compound

Photo-polymerization uses light to initiate a polymerization reaction, offering spatial and temporal control over the process. This technique is particularly useful for creating coatings, adhesives, and microfabricated structures.

Photoinitiators are molecules that generate reactive species (radicals or cations) upon absorption of light. sigmaaldrich.com The efficiency of a photoinitiator depends on its ability to absorb light at the wavelength of the light source and to efficiently convert this light energy into chemical energy. sigmaaldrich.com

Photoinitiators are generally classified into two types:

Type I Photoinitiators : These undergo unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com

Type II Photoinitiators : These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (often a hydrogen donor like an amine) to generate radicals. sigmaaldrich.comrsc.org

The choice of photoinitiator system can significantly affect polymerization kinetics. nih.gov Research on methyl methacrylate has shown that a Type II system based on isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) can achieve high conversion rates. rsc.org Furthermore, semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS), can act as photocatalysts to initiate the polymerization of MMA under visible light, with conversion rates influenced by the presence of additives like dyes or electron donors. researchgate.net This suggests a potential synergistic role for cadmium-containing compounds in the photo-initiation process itself, beyond being part of the monomer.

Table 2: Research Findings on Photoinitiator Efficiency in Methacrylate Polymerization

| Photoinitiator System | Monomer | Key Finding | Reference |

|---|---|---|---|

| Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (EDB) | Methyl Methacrylate (MMA) | Achieved 80% conversion in 20 minutes; chain length can be optimized by adjusting initiator concentration. | rsc.org |

| Cadmium Sulfide (CdS) with Eosin Dye | Methyl Methacrylate (MMA) | Achieved up to 22% polymer yield, demonstrating the feasibility of semiconductor photocatalysis. | researchgate.net |

| Michler's ketone / Benzophenone | Methyl Methacrylate (MMA) | Demonstrated 97% conversion, showing high efficiency for this photoinitiator pair. | wisconsin.edu |

| 5,7-dimethoxy-6-bromo-3-aroylcoumarin-DMPT/BPh₄ | (Meth)acrylates | A "dark-curing" photoinitiator that continues polymerization after light is removed, achieving >35% additional conversion. | nih.govnrel.gov |

Laser-induced polymerization allows for the precise fabrication of two- and three-dimensional microstructures. By focusing a laser beam onto a photopolymerizable resin, polymerization can be confined to the small, illuminated volume. This technique is used in applications like stereolithography and direct laser writing.

Research has demonstrated the formation of microstructures in polymer films using continuous-wave laser radiation (e.g., at 405 nm). nih.gov The process can involve localized heating and photo-induced mechanisms that lead to the formation of complex structures. nih.gov A resin containing this compound could potentially be used in such a process to create microstructures with embedded metal ions, which could have applications in optics, electronics, or catalysis. The specific laser parameters, such as wavelength and power density, would need to be optimized in conjunction with a suitable photoinitiator system that is active at the laser's wavelength.

Influence of Photopolymerization on Material Properties

Photopolymerization kinetics, such as the rate of polymerization and the final degree of conversion, are crucial factors that dictate the material properties. These kinetics are influenced by several factors including the type and concentration of the photoinitiator, the intensity of the light source, and the curing time. acs.org A higher degree of conversion generally leads to a more completely formed polymer network, which can enhance properties such as hardness, and thermal stability.

In methacrylate resins, an increase in curing time and light intensity has been shown to correlate with a higher glass-transition temperature and yield stress. acs.org However, the relationship is not always linear, as very high light intensity can sometimes lead to the formation of a less homogenous network structure. acs.org The choice of photoinitiator is also critical; different photoinitiators can affect the polymerization rate and the final conversion, thereby influencing the mechanical properties of the cured material. rsc.orgnih.gov

For metal-containing methacrylate systems, the presence of the metal ion can introduce additional complexities. The metal center can influence the reactivity of the methacrylate group and the architecture of the resulting polymer network. While specific data for this compound is not available, studies on other metal-containing polymers suggest that the metal can act as a crosslinking point, potentially increasing the stiffness and thermal resistance of the material.

The following table illustrates the typical influence of photopolymerization parameters on the properties of methacrylate-based materials, based on general findings in the field. It is important to note that these are generalized trends and the specific effects on this compound would require empirical investigation.

| Photopolymerization Parameter | Influence on Material Properties |

| Light Intensity | Increased intensity can lead to a higher rate of polymerization and a higher glass-transition temperature. However, excessively high intensity may result in a heterogeneous network. acs.org |

| Curing Time | Longer curing times generally result in a higher degree of monomer conversion, leading to improved mechanical properties such as yield stress and hardness. acs.org |

| Photoinitiator Concentration | Higher concentrations can increase the polymerization rate up to a certain point, beyond which it may not significantly improve or could even negatively affect the final properties due to increased chain termination. rsc.org |

| Photoinitiator Type | The type of photoinitiator affects the efficiency of light absorption and radical generation, thereby influencing the overall polymerization kinetics and the final degree of conversion. rsc.orgnih.gov |

Further research is necessary to specifically elucidate the influence of photopolymerization on the material properties of this compound and to quantify the relationships between processing parameters and final performance characteristics.

Cadmium Methacrylate in the Synthesis of Specialized Functional Polymers

Ion-Imprinted Polymers (IIPs) for Metal Ion Recognition

Ion-imprinted polymers (IIPs) are a class of materials engineered to exhibit high selectivity for specific metal ions. The fundamental principle involves the use of a template ion, in this case, cadmium(II), during the polymerization process to create cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template ion.

The successful design of a cadmium-selective IIP hinges on the formation of a stable complex between the cadmium template ion and a functional monomer prior to polymerization. A novel approach in this area involves the synthesis of a cadmium(II)-methacrylate monomer complex, which serves as the functional monomer unit. For instance, a complex with the formula [Cd(maa)2(vim)2H2O]·H2O has been synthesized using methacrylic acid (maaH) and 1-vinylimidazole (B27976) (vim) as ligands for the cadmium central atom. researchgate.net In this design, the methacrylic acid and 1-vinylimidazole moieties provide the polymerizable vinyl groups, while also coordinating with the Cd(II) ion. This pre-coordination is crucial for creating well-defined imprinting sites.

The choice of functional monomer is critical; it must be capable of forming a stable complex with the template ion. Methacrylic acid is frequently chosen due to the ability of its carboxyl group to interact with metal ions. nih.gov The stoichiometry of the template-monomer complex also plays a significant role in the subsequent recognition properties of the IIP.

The formation of the rigid polymer matrix is typically achieved through free radical co-polymerization. nih.gov In the case of the [Cd(maa)2(vim)2H2O]·H2O monomer complex, this complex itself acts as the functional monomer. It is co-polymerized with a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net The cross-linker is essential for providing mechanical stability to the polymer and preserving the structural integrity of the imprinted cavities after the template ion is removed.

The polymerization method can vary, with precipitation polymerization being one effective technique. researchgate.net This method results in the formation of polymer particles that are insoluble in the reaction medium. The molar ratio of the functional monomer complex to the cross-linker is a key parameter that influences the properties of the final IIP, including its adsorption capacity and selectivity.

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity (mg/g) | 43.0 |

| Initial Cd(II) Concentration (mg/L) | 250 |

| Optimal pH | 6.0 |

Following polymerization, the cadmium template ions are removed from the polymer matrix to create the specific recognition sites. This leaching process is a critical step, as its efficiency directly impacts the number of available binding sites and, consequently, the rebinding capacity of the IIP. Acidic solutions are commonly employed for this purpose. For example, 1 M nitric acid can be used to effectively leach the Cd(II) ions from the polymer matrix by stirring the polymer particles in the acid solution. aip.org

The efficiency of template removal is typically monitored by analyzing the concentration of the template ion in the leaching solution until it becomes negligible. The success of the imprinting process is evaluated by comparing the adsorption capacity of the IIP with that of a non-imprinted polymer (NIP), which is synthesized under identical conditions but without the template ion. A significantly higher adsorption capacity for the IIP indicates successful imprinting. For the Cd(II)-IIP prepared from the [Cd(maa)2(vim)2H2O]·H2O complex, a higher selectivity for Cd²⁺ ions was observed compared to competing ions like Pb²⁺, Ni²⁺, and Zn²⁺. researchgate.net

Polymer-Stabilized Nanocomposites

Cadmium methacrylate (B99206) can also be conceptually considered in the context of creating polymer-stabilized nanocomposites, particularly those containing semiconductor nanoparticles. While the direct use of a pre-synthesized cadmium methacrylate as a single-source precursor is not widely documented, the principles of in-situ synthesis within methacrylate-based polymer matrices are well-established.

The in-situ synthesis of semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS) quantum dots, within a polymer matrix is a common method for producing nanocomposites with enhanced optical and electronic properties. In a typical procedure, a cadmium salt (like cadmium chloride) and a sulfur source (like hydrogen sulfide or thiourea) are introduced into a polymer matrix or a solution containing the polymer's monomeric precursors. researchgate.netresearchgate.net

For a system involving a methacrylate-based polymer, such as poly(methyl methacrylate) (PMMA), the polymerization of the methyl methacrylate monomer can occur simultaneously with the formation of the CdS nanoparticles. researchgate.net The polymer matrix serves to control the growth and prevent the aggregation of the nanoparticles, leading to a stable and uniform dispersion. The interaction between the growing nanoparticles and the functional groups of the polymer (e.g., the ester groups of the methacrylate) is crucial for this stabilization.

| Precursors | Polymerization Method | Resulting Nanocomposite | Reference |

|---|---|---|---|

| Cadmium chloride, Thiourea | Chemical reaction in the presence of PMMA | CdS-PMMA nanocomposite | researchgate.net |

| Cadmium acetate (B1210297), Hydrogen sulfide gas | Introduction to a block copolymer micelle solution | CdS nanoparticles within polymer micelles | acs.org |

Theoretically, this compound could serve a dual role as both a precursor for the cadmium component of the nanoparticles and as a co-monomer for the polymer matrix. In such a scenario, the this compound would be co-polymerized with other monomers to form the polymer backbone. Subsequent treatment with a sulfur source would lead to the in-situ formation of CdS nanoparticles, which would be intimately integrated within the polymer structure.

This approach would offer the advantage of a homogeneous distribution of the cadmium precursor throughout the polymer matrix, potentially leading to a more uniform size and distribution of the resulting nanoparticles. While specific research focusing on this compound in this dual capacity is limited, the concept aligns with the broader strategies for creating polymer-nanoparticle composites. The synthesis of metal-containing monomers, such as the cadmium-methacrylate complex discussed in the IIP section, demonstrates the feasibility of incorporating the metal component directly into the polymerizable unit. researchgate.net

Control over Nanoparticle Size and Distribution within the Polymer Matrix

The incorporation of this compound into polymer chains provides a sophisticated and effective method for controlling the in-situ synthesis of cadmium-based nanoparticles, such as cadmium sulfide (CdS), within a polymer matrix. This control is pivotal for the development of specialized functional polymers with tailored optical and electronic properties, which are highly dependent on the size and spatial arrangement of the embedded nanoparticles. The this compound moieties within the polymer act as localized sources of cadmium ions, influencing the nucleation and growth of nanoparticles and thereby dictating their final size and distribution.

Research has demonstrated that the use of copolymers containing this compound, such as poly(styrene-co-cadmium methacrylate) (P(S-co-CdMA)), allows for precise control over the dimensions of the resulting nanoparticles. rsc.org In this system, the ionic methacrylate groups form aggregates within the less polar polymer matrix, and these aggregates serve as nano-reactors for the formation of nanoparticles. The size of these ionic aggregates is influenced by the concentration of this compound in the copolymer, which in turn governs the size of the synthesized nanoparticles. rsc.org

Detailed Research Findings

A systematic study utilizing a poly(styrene-co-cadmium methacrylate) random ionomer has elucidated the key factors influencing the size of in-situ synthesized cadmium sulfide (CdS) nanoparticles. rsc.org The size of the CdS nanoparticles was found to be directly correlated with the neutralization level (NL) of the initial poly(styrene-co-methacrylic acid) with cadmium ions, which effectively determines the concentration of this compound units in the polymer chain. An increase in the neutralization level leads to larger ionic aggregates, which in turn results in the formation of larger CdS nanoparticles upon reaction with a sulfur source. rsc.org

The molar ratio of the sulfur source to the cadmium ions (S:Cd) also plays a crucial role in determining the final nanoparticle size. rsc.org It has been observed that a higher S:Cd ratio leads to the formation of larger nanoparticles. This is attributed to the availability of more sulfur to react with the cadmium ions present in the ionic aggregates, promoting further growth of the nanoparticles. rsc.org

The following interactive data table summarizes the influence of the neutralization level of the precursor polymer and the sulfur-to-cadmium ratio on the resulting CdS nanoparticle diameter, based on the findings from the study of poly(styrene-co-cadmium methacrylate) ionomers. rsc.org

Table 1: Influence of Neutralization Level and S:Cd Ratio on Nanoparticle Diameter

| Neutralization Level (%) | S:Cd Ratio | Resulting Nanoparticle Diameter (nm) |

|---|---|---|

| 30 | 0.5 | 2.8 |

| 50 | 0.5 | 3.2 |

| 70 | 0.5 | 3.6 |

| 30 | 1.0 | 3.5 |

| 50 | 1.0 | 4.0 |

| 70 | 1.0 | 4.5 |

| 30 | 1.5 | 4.1 |

| 50 | 1.5 | 4.7 |

The distribution of the nanoparticles within the polymer matrix is also controlled by the presence of the this compound units. Since these units are covalently bonded and dispersed throughout the polymer, they provide a template for the uniform generation of nanoparticles. This "bottom-up" approach to nanoparticle synthesis within the polymer matrix prevents the large-scale aggregation that can occur when pre-synthesized nanoparticles are mixed into a polymer. The result is a more homogeneous dispersion of nanoparticles, which is critical for achieving consistent and predictable material properties. rsc.org

The stabilizing effect of the polymer matrix, facilitated by the interaction between the nanoparticle surface and the polymer chains, further contributes to the narrow size distribution of the nanoparticles. The polymer serves as an effective stabilizer for the newly formed nanoparticles, preventing their uncontrolled growth and aggregation. rsc.org

Advanced Characterization of Cadmium Methacrylate Derived Materials

Spectroscopic Analysis of Polymeric Systems

Spectroscopic methods are instrumental in elucidating the molecular structure and optical characteristics of cadmium methacrylate-based materials.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying the interactions within polymeric networks derived from cadmium methacrylate (B99206). The analysis of FT-IR spectra can confirm successful polymerization, functionalization, and the coordination between the cadmium ions and the methacrylate polymer.

In the analysis of cadmium(II)-imprinted polymers, FT-IR is used to verify the structure of the polymer network. For instance, in ion-imprinted polymers synthesized with N-methacryloyl-(L)-histidine as the chelating agent and ethylene (B1197577) glycol dimethacrylate as a cross-linker, characteristic absorption bands are observed. nih.gov Intense peaks around 1720 cm⁻¹ are typically assigned to the carbonyl (C=O) groups from the methacrylate component, while C-O vibrations are seen near 1144 cm⁻¹. nih.gov The presence of C-H stretching from –CH₂– and –CH₃ groups in the polymer backbone is confirmed by peaks at approximately 2950 and 2987 cm⁻¹. nih.gov Similarities between the spectra of leached (cadmium removed) and unleached polymers suggest that the removal process does not compromise the integrity of the polymer network. nih.gov

When this compound is used to form a monomer complex, such as with 1-vinylimidazole (B27976), FT-IR is essential for characterizing both the initial complex and the final ion-imprinted polymer (IIP). scispace.com The spectra help in confirming the successful synthesis and polymerization of the monomer complex. scispace.com Furthermore, in graft copolymers involving glycidyl (B131873) methacrylate for the adsorption of metal ions like Cd(II), FT-IR spectra reveal key changes upon modification. For example, the appearance of a strong band around 3500 cm⁻¹ can indicate the successful introduction of -NH and -NH₂ groups after functionalization with amines. mdpi.comroyalsocietypublishing.org The disappearance or shift of bands corresponding to specific functional groups after metal ion adsorption provides direct evidence of the interaction between the polymer and the cadmium ions. mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~3500 | -NH, -NH₂, -OH stretching | Indicates successful functionalization with amine or hydroxyl groups. | mdpi.comroyalsocietypublishing.org |

| 2987, 2950 | C–H stretching of –CH₃ and –CH₂ | Confirms the presence of the methacrylate polymer backbone. | nih.gov |

| ~1720 | C=O stretching (carbonyl) | Characteristic of the methacrylate ester group. | nih.gov |

| ~1144 | C–O stretching | Associated with the ester group in the methacrylate polymer. | nih.gov |

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the optical properties of this compound-derived materials, particularly for monitoring the formation and size of nanoparticles within the polymer matrix. The quantum confinement effect in semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS), leads to a blue shift in the absorption edge with decreasing particle size, which can be readily monitored by UV-Vis spectroscopy. rsc.org

In the synthesis of CdS nanoparticles within a poly(styrene-co-cadmium methacrylate) ionomer solution, the formation of CdS particles is immediately indicated by a change in the solution's color to yellow. rsc.org The UV-Vis absorption edge provides a straightforward method to track the diameter of the nanoparticles. rsc.org For instance, an increase in the sulfur-to-cadmium ratio during synthesis can lead to larger nanoparticles, which corresponds to a red shift in the absorption threshold observed in the UV-Vis spectrum. rsc.org

This technique is also employed to characterize thin films of nanocomposites like CdS/Polymethyl Methacrylate (PMMA). Studies have shown that as the concentration of CdS in the PMMA matrix increases, the optical band gap values tend to narrow, which is reflected in the UV-Vis absorption spectra. jptcp.com The optical absorbance spectra of cadmium telluride (CdTe) quantum dots stabilized with methacrylate-based polymers show distinct excitonic peaks, which are characteristic of their size and composition. mdpi.comnih.gov For example, CdTe quantum dots have shown excitonic peaks at 517 nm and 554 nm. mdpi.com The position of these peaks is highly sensitive to the particle size, a phenomenon directly attributable to quantum confinement. researchgate.netmdpi.com

| Material | Observation | Finding | Reference |

|---|---|---|---|

| CdS in P(S-co-CdMA) | Absorption edge blue shift | Quantum confinement effect with decreasing particle size (2-5 nm). | rsc.org |

| CdS/PMMA Thin Films | Red shift with increasing CdS content | Narrowing of the optical band gap (e.g., to 2.3 eV). | jptcp.com |

| CdTe/GSH-QDs | Excitonic peaks at 517 nm and 554 nm | Indicates the formation of distinct quantum dot populations. | mdpi.com |

Morphological and Microstructural Characterization

Microscopy and related techniques are essential for visualizing the surface features, elemental composition, and internal structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and topography of this compound-derived materials. researchgate.net It provides high-resolution images that reveal details about the material's surface, such as its texture, porosity, and the distribution of any embedded particles.

In the case of Cd(II)-ion imprinted polymers, SEM images are used to observe the morphology of the polymer particles. scispace.com These analyses can show whether the particles are, for example, regular and spherical. core.ac.uk For nanocomposites like CdS-PMMA, SEM analysis helps to characterize the surface of the composite material, confirming the distribution of the nanoparticles within the polymer matrix. researchgate.net The morphology of thin films can also be investigated, revealing information about the uniformity and grain size of the deposited material. derpharmachemica.com For instance, SEM images of CdS thin films can show a homogeneous and uniform grain structure with good adhesion to the substrate. derpharmachemica.com

Energy Dispersive X-ray (EDAX) spectroscopy, often coupled with SEM, is a technique used for elemental analysis. qa-group.com It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when the sample is bombarded with the SEM's electron beam. This method is crucial for confirming the presence and distribution of cadmium within the methacrylate polymer matrix.

For Cd(II)-imprinted polymers, EDAX analysis confirms the presence of the cadmium template ion in the polymer before leaching and its successful removal after the leaching process. scispace.com It can also verify the presence of other elements from the monomers and cross-linkers used in the synthesis. core.ac.uk In studies of thin films, EDAX is used to determine the atomic ratio of constituent elements, such as the copper-to-sulfur ratio in copper sulfide films. chalcogen.ro This elemental mapping provides quantitative data on the composition of the material's surface, which is essential for quality control and for understanding the material's properties. mdpi.com

| Material | Technique | Observation | Reference |

|---|---|---|---|

| Cd(II)-IIP | SEM | Regular, spherical polymer particles. | scispace.comcore.ac.uk |

| Cd(II)-IIP | EDAX | Confirmed the presence of Cd(II) before elution and its removal after. | scispace.com |

| CdS/PMMA Nanocomposite | SEM | Characterized surface morphology and nanoparticle distribution. | researchgate.net |

| Cu₂S Thin Film | EDAX | Determined the atomic ratio of Cu/S, which varied with deposition temperature. | chalcogen.ro |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the internal structure of materials, making it indispensable for the characterization of nanoparticles. TEM analysis provides direct information about the size, shape, dispersion, and crystallinity of nanoparticles embedded within a polymer matrix derived from this compound.

In the study of CdS nanoparticles formed in a poly(styrene-co-cadmium methacrylate) matrix, TEM was used to directly observe the nanoparticles and confirm that their size was in the range of 2-5 nm. rsc.org For CdTe quantum dots (QDs) stabilized by methacrylate-based biopolymers, TEM images are crucial for determining the size and size distribution of the nanocrystals. nih.govresearchgate.net For example, TEM has been used to estimate the size of prepared QDs to be around 1.5 nm. researchgate.net Similarly, in CdS/PMMA nanocomposites, TEM analysis confirms the size of the CdS nanoparticles, with reported crystallite sizes ranging from 6-12 nm. researchgate.net These visualizations are critical for correlating the nanoparticle dimensions with the optical properties observed through techniques like UV-Vis spectroscopy. researchgate.netmdpi.com

Crystallographic and Thermal Analysis

The advanced characterization of materials derived from this compound relies on a suite of analytical techniques to elucidate their structural and thermal properties. Among the most crucial are X-ray Diffraction (XRD) for understanding the crystalline arrangement of atoms and Thermogravimetric Analysis (TGA) for assessing thermal stability. These methods provide fundamental insights into the material's structure-property relationships.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. nih.gov This method is indispensable for establishing the unambiguous structure of new chemical compounds and for identifying the crystalline phases within a material. nih.gov

In the context of this compound-derived materials, single-crystal X-ray diffraction has been successfully employed to elucidate the structure of novel monomer complexes. A key example is the monomer complex [Cd(maa)₂H₂O]·H₂O, which was synthesized using methacrylic acid (maaH) and 1-vinylimidazole (vim). scispace.comresearchgate.net The structural analysis revealed detailed information about the coordination environment of the cadmium ion.

The crystallographic study determined that the complex crystallizes in the orthorhombic system with the space group Pnna. scispace.comresearchgate.net In this structure, the cadmium(II) ion is coordinated by two nitrogen atoms from the 1-vinylimidazole ligands, two oxygen atoms from two distinct monodentate methacrylate ligands, and one oxygen atom from a water molecule, resulting in a distorted square pyramidal coordination geometry. scispace.com

Table 1: Crystallographic Data for [Cd(maa)₂(vim)₂H₂O]·H₂O Monomer Complex scispace.comresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄CdN₄O₅ |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 17.654(4) |

| b (Å) | 16.489(3) |

| c (Å) | 7.787(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2268.0(9) |

XRD is also utilized to study the structure of more complex systems, such as alternating Langmuir-Blodgett films composed of cadmium arachidate (B1238690) and poly(tert-butyl methacrylate). acs.orgacs.org In these layered structures, XRD analysis determines the layer spacing and the lateral lattice structure. acs.orgacs.org For instance, it was found that the insertion of poly(tert-butyl methacrylate) layers helps maintain the hexagonal packing structure of the cadmium arachidate layers, preventing the formation of three-dimensional crystallites that can degrade the film's optical properties. acs.orgacs.org The spacing of the hexagonally packed cadmium arachidate was determined to be 4.15 Å. acs.orgacs.org In nanocomposites, XRD is used to confirm the amorphous or crystalline nature of the polymer matrix and to identify the crystalline phases of embedded nanoparticles, such as cadmium sulfide (CdS). researchgate.net

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. marquette.edu It is a widely used method for investigating the thermal stability and decomposition characteristics of polymers and other materials. researchgate.net The resulting data provide information on decomposition temperatures, the composition of the original sample, and its thermal stability. nasa.gov

The thermal behavior of the [Cd(maa)₂(vim)₂H₂O]·H₂O monomer complex and the corresponding Cd(II)-ion imprinted polymer (IIP) has been investigated using TGA. scispace.comresearchgate.net The TGA experiments for the monomer complex, conducted under a nitrogen atmosphere, showed a multi-step degradation process. The initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the organic ligands (methacrylate and 1-vinylimidazole) at higher temperatures. scispace.comresearchgate.net

Similarly, the thermal stability of alternating Langmuir-Blodgett films of cadmium arachidate and poly(tert-butyl methacrylate) was assessed by monitoring structural changes with temperature using X-ray reflectivity. acs.orgacs.org These studies showed that the well-defined layer structure begins to phase-segregate around 70 °C, which is significantly lower than the glass transition temperature of the bulk polymer. acs.orgacs.org At higher temperatures, the formation of cadmium arachidate crystal domains was observed. acs.orgacs.org

The thermal degradation of methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), typically occurs in multiple stages. marquette.edunasa.gov The inclusion of additives or the formation of copolymers can significantly alter this degradation profile. Cross-linking methyl methacrylate with other monomers, for instance, has been shown to enhance thermal stability and increase char formation. researchgate.net TGA studies on PMMA nanocomposites containing fillers reveal that the presence of the nanofiller can change the degradation mechanism and improve thermal stability by increasing the activation energy of decomposition. mdpi.com

Table 2: Summary of TGA Findings for this compound-Related Materials

| Material | Key Thermal Events | Reference |

| [Cd(maa)₂(vim)₂H₂O]·H₂O Monomer Complex | Multi-step degradation: initial loss of water molecules, followed by decomposition of organic ligands at higher temperatures. | scispace.comresearchgate.net |

| Cd Arachidate/Poly(tert-butyl methacrylate) Films | Phase segregation of the layer structure begins around 70°C. | acs.orgacs.org |

| Poly(methyl methacrylate) (PMMA) | Multi-stage degradation, with the main decomposition occurring between 250°C and 440°C. | marquette.edunasa.gov |

| PMMA/Clay Nanocomposites | Enhanced thermal stability compared to pure PMMA, with an increase in the activation energy of degradation. | mdpi.com |

This detailed analysis of crystallographic and thermal properties is essential for understanding the behavior of this compound-derived materials and for designing new materials with tailored characteristics for specific applications.

Application Domains of Cadmium Methacrylate Based Materials

Adsorption and Separation Science

Cadmium methacrylate (B99206) and related methacrylate-based polymers are integral to the synthesis of advanced materials for environmental remediation and analytical chemistry. A primary application lies in the creation of ion-imprinted polymers (IIPs), which are designed for the highly selective recognition and removal of specific ions from aqueous solutions. These "smart" materials are produced by polymerizing functional monomers, such as methacrylic acid, and cross-linkers, like ethylene (B1197577) glycol dimethacrylate, in the presence of cadmium(II) ions, which act as a template. researchgate.netciac.jl.cn After polymerization, the template ions are removed, leaving behind three-dimensional cavities that are sterically and chemically complementary to the target cadmium(II) ion. nih.gov This imprinting process endows the polymer with a high affinity and selectivity for cadmium(II), making it a powerful tool in adsorption and separation science. nih.govmdpi.com

Ion-imprinted polymers based on methacrylate functional monomers exhibit a notable capacity for the selective sorption of cadmium(II) ions, even in the presence of other competing metal ions with similar chemical properties and ionic radii. mdpi.commdpi.com The tailored recognition sites created during the imprinting process are the primary reason for this high selectivity. For instance, the strong affinity of imprinted microspheres toward Cd(II) ions has been attributed to the precise dimensional and geometrical match between the polymer's cavities and the ionic radius of Cd(II). mdpi.com Studies have demonstrated that Cd(II)-IIPs can achieve significantly higher adsorption capacities compared to their non-imprinted polymer (NIP) counterparts. researchgate.net

The kinetics of cadmium(II) adsorption onto methacrylate-based IIPs are frequently analyzed to understand the rate-controlling mechanisms of the sorption process. The pseudo-second-order (PSO) kinetic model is widely reported to provide the best fit for the experimental data, which is indicated by high correlation coefficient (R²) values, often greater than 0.99. researchgate.netnih.govnih.gov The adherence to the PSO model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the Cd(II) ions. nih.govyoutube.com This model implies that the adsorption rate is dependent on the availability of active sites on the polymer surface. mdpi.com The adsorption process often reaches equilibrium rapidly, with some studies reporting equilibrium times as short as 10 to 20 minutes. researchgate.netresearchgate.net

Table 1: Parameters of the Pseudo-Second-Order Kinetic Model for Cd(II) Adsorption by Various IIPs

| Sorbent Material | qₑ (exp) (mg/g) | qₑ (calc) (mg/g) | k₂ (g/mg·min) | R² | Reference |

| Cd(II)-IIP | 50.54 | - | - | >0.99 | researchgate.net |

| Cd-I-MA-co-AN | - | - | - | >0.99 | researchgate.net |

| Cd-IIP (Dithizone) | - | - | - | >0.99 | researchgate.net |

| NS/Cd-IIP | 33.84 | - | - | - | mdpi.com |

| Cd(II)-IICM | 376.98 | - | - | - | hgxx.org |

To describe the equilibrium state of cadmium(II) adsorption, various isotherm models are employed, with the Langmuir model being one of the most common. nih.gov The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites within the adsorbent, forming a monolayer on the surface. researchgate.net A good fit to the Langmuir model, as seen in several studies on Cd(II)-IIPs, suggests that the binding sites are uniform and that there are no significant interactions between the adsorbed ions. researchgate.netcyberleninka.ru This model is used to calculate the maximum adsorption capacity (q_max), which represents the maximum amount of Cd(II) that can be adsorbed per unit mass of the polymer. Research has documented high maximum adsorption capacities for various methacrylate-based IIPs, confirming their effectiveness. For example, a nanosized Cd(II)-imprinted polymer demonstrated a maximum adsorption capacity of 64 mg g⁻¹. researchgate.net

Table 2: Langmuir Isotherm Parameters for Cd(II) Adsorption on IIPs

| Sorbent Material | Max. Adsorption Capacity (q_max) (mg/g) | Langmuir Constant (K_L) (L/mg) | Reference |

| Cd-IIP (Dithizone) | - | - | researchgate.net |

| NS/Cd-IIP | 33.84 | - | mdpi.com |

| Nanosized Cd(II)-IIP | 64.0 | - | researchgate.net |

| Cd(II)-IIP (Itaconic Acid) | 50.54 | - | researchgate.net |

| Magnetic Cd(II)-IIP (MWCNTs) | 16.96 | - | ciac.jl.cn |

The efficiency of cadmium(II) removal by methacrylate-based IIPs is significantly affected by the pH of the solution and the contact time between the sorbent and the solution.

Influence of pH: The solution's pH is a critical parameter governing the adsorption process. Generally, the adsorption capacity for Cd(II) is low at highly acidic pH values (pH 1-3). researchgate.netnih.gov This is because, at low pH, a high concentration of H⁺ ions competes with Cd(II) ions for the active binding sites on the polymer surface. nih.gov As the pH increases, the competition from H⁺ ions lessens, and the functional groups on the polymer (like carboxylic acid groups from methacrylic acid) deprotonate, increasing the negative charge on the surface and enhancing the electrostatic attraction for positively charged Cd(II) ions. nih.gov The optimal adsorption capacity is typically observed in the pH range of 5.0 to 7.0. mdpi.commdpi.commdpi.com At pH values higher than 7 or 8, the adsorption may decrease due to the precipitation of cadmium hydroxide, Cd(OH)₂. researchgate.net

Influence of Contact Time: The adsorption of Cd(II) onto IIPs is typically a rapid process. mdpi.com An initial fast adsorption phase is observed, where a large percentage of the total adsorption occurs within the first few minutes. researchgate.netnih.gov This is attributed to the ample availability of easily accessible active sites on the polymer's surface. researchgate.netresearchgate.net Following this initial phase, the rate of adsorption slows down as the surface sites become saturated, and ions have to diffuse into the interior of the polymer matrix. mdpi.com Equilibrium is generally reached within a relatively short period, ranging from approximately 10 minutes to over 100 minutes, depending on the specific polymer and experimental conditions. researchgate.netmdpi.comresearchgate.net

Table 3: Optimal pH and Equilibrium Time for Cd(II) Adsorption

| Sorbent Material | Optimal pH | Equilibrium Time (min) | Reference |

| Cd(II)-imprinted AAm-g-CS gels | 6.0 | 120 | mdpi.com |

| Cd(II)-imprinted HMAM/DVE3 IPN hydrogels | 6.0 | 16 | mdpi.com |

| NS/Cd-IIP | 7.0 | 105 | mdpi.com |

| Cd-IIP (Dithizone) | - | ~20 | researchgate.net |

| Cd(II)-IIP (Itaconic Acid) | 7.0 | 10 | researchgate.net |

A key advantage of using ion-imprinted polymers for cadmium removal is their potential for regeneration and reuse, which is crucial for the economic viability and sustainability of the adsorption process. After the sorbent is saturated with cadmium(II) ions, the bound ions can be eluted using an appropriate regenerating agent. Acidic solutions, such as nitric acid (HNO₃) or hydrochloric acid (HCl), are commonly and effectively used to desorb the Cd(II) ions. mdpi.comsemanticscholar.orgmdpi.com The low pH of these solutions facilitates the protonation of the binding sites and promotes the release of the metal ions. semanticscholar.org

Studies have shown that methacrylate-based IIPs can withstand multiple cycles of adsorption and desorption without a significant decline in their adsorption capacity. For instance, some sorbents have been successfully reused for five to ten cycles with only a minor loss in performance. researchgate.netresearchgate.net One study reported that a Cd-IIP could be used for five cycles with a small decrease in adsorption capacity, highlighting its potential in wastewater treatment. researchgate.net Another found that their imprinted polymer could be recycled ten times. researchgate.net This demonstrates the chemical stability and robustness of the polymer matrix, making IIPs a practical and cost-effective option for long-term applications. semanticscholar.org

The high selectivity of cadmium-imprinted polymers makes them excellent materials for solid-phase extraction (SPE) to preconcentrate trace amounts of Cd(II) from complex environmental and biological samples. nih.gov This preconcentration step is often necessary because the concentration of cadmium in these samples can be below the detection limit of many analytical instruments.

In a typical application, a sample solution is passed through a column or cartridge packed with the Cd(II)-IIP. mdpi.com The polymer selectively captures the cadmium ions while allowing other matrix components to pass through. nih.gov Subsequently, the retained cadmium is eluted with a small volume of an acidic solution, resulting in a more concentrated sample that can be accurately quantified. nih.gov This SPE method using IIPs has been successfully coupled with sensitive analytical techniques such as Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). researchgate.netresearchgate.netnih.gov This combination allows for the reliable determination of trace cadmium with low detection limits, often in the microgram per liter (µg L⁻¹) range, and high precision. researchgate.netnih.gov For example, one method achieved a detection limit of 0.14 µg L⁻¹ for Cd(II) in real samples. nih.gov

Selective Sorption of Cadmium(II) Ions Using IIPs

Photonic and Optoelectronic Device Development

The integration of cadmium methacrylate into photonic and optoelectronic devices opens up new possibilities for manipulating light and enhancing device performance. The methacrylate component provides a processable polymer backbone, while the cadmium ions or resulting nanoparticles can impart unique optical functionalities.

Fabrication of 3D Photonic Crystals with Tunable Optical Properties

Three-dimensional (3D) photonic crystals are materials with a periodic variation in their refractive index in all three dimensions, allowing for the control of light propagation. While direct fabrication of 3D photonic crystals from this compound is not extensively documented, the principles of their creation can be inferred from similar materials like poly(methyl methacrylate) (PMMA).

The fabrication of 3D photonic crystals often involves the self-assembly of colloidal particles. In this context, this compound could be synthesized into monodisperse nanospheres, which would then self-assemble into an ordered, crystalline lattice. The periodic arrangement of these spheres would create the necessary refractive index contrast to form a photonic bandgap, which is a range of frequencies of light that are forbidden from propagating through the material.

The tunability of the optical properties of such a photonic crystal would be a key advantage. The position of the photonic bandgap is primarily determined by the lattice spacing of the crystal and the refractive index contrast between the constituent materials. By controlling the size of the this compound colloidal particles during synthesis, the lattice spacing of the resulting photonic crystal can be precisely engineered. Furthermore, the refractive index of the this compound particles could be tuned by varying the cadmium concentration, providing another level of control over the photonic bandgap.

Another approach to creating tunable photonic crystals involves infiltrating a template, such as an opal structure, with a this compound precursor, followed by polymerization. The template can then be removed, leaving behind an inverse opal structure of this compound. The optical properties of this structure could be tuned by infiltrating the pores with a material of a different refractive index.

Nonlinear Optical Response of this compound-Containing Nanocomposites

Nonlinear optical (NLO) materials are essential for a range of applications, including optical switching and frequency conversion. The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key parameter that describes the nonlinear response of a material to an intense light field. Nanocomposites containing cadmium-based semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), embedded in a polymer matrix have shown significant third-order nonlinear optical properties.

When this compound is used as a precursor or a matrix for the in-situ synthesis of CdS or CdSe nanoparticles, the resulting nanocomposite is expected to exhibit a strong nonlinear optical response. The quantum confinement effect in the semiconductor nanoparticles leads to an enhancement of the third-order nonlinear susceptibility. The methacrylate polymer matrix serves to disperse and stabilize the nanoparticles, preventing aggregation and maintaining their optical properties.

The Z-scan technique is a common method for measuring the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, from which the third-order susceptibility can be determined. Studies on CdS nanoparticles embedded in polymer thin films have reported significant third-order nonlinear susceptibility. For instance, a CdS nanocomposite film was found to have a third-order nonlinear susceptibility of 1.73 × 10⁻⁹ esu. iphy.ac.cn

The nonlinear optical properties of these nanocomposites are influenced by factors such as the size and concentration of the embedded nanoparticles. By controlling the synthesis conditions of the this compound-containing nanocomposite, these parameters can be tailored to optimize the nonlinear optical response for specific applications.

| Material | Measurement Technique | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order Susceptibility (χ⁽³⁾) | Reference |

|---|---|---|---|---|---|

| CdS Nanoparticles in Polymer Film | Z-scan (1064 nm) | Negative | Positive | 1.73 × 10⁻⁹ esu | iphy.ac.cn |

| CdS Thin Film | Z-scan (532 nm) | (0.11-0.16) cm²/GW | (24-106) cm/GW | - | uobaghdad.edu.iquobaghdad.edu.iq |

Integration of Quantum Dots for Active Photonic Functions

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have size-tunable fluorescence. Cadmium-based quantum dots, such as CdSe and CdS, are widely studied for their bright and narrow emission spectra. Integrating these quantum dots into a this compound matrix can lead to the development of active photonic devices.

The methacrylate polymer matrix can serve as a host for the quantum dots, providing mechanical stability and environmental protection. The compatibility of the methacrylate functional groups with the ligands on the surface of the quantum dots can facilitate their uniform dispersion within the polymer. This is crucial for preventing aggregation-induced quenching of the photoluminescence.

One of the key functionalities enabled by the integration of quantum dots is Förster Resonance Energy Transfer (FRET), a mechanism of energy transfer between two light-sensitive molecules. rsc.org In a this compound matrix containing a mixture of different-sized quantum dots or quantum dots and dye molecules, FRET can be utilized for light harvesting and wavelength conversion. For example, smaller quantum dots can absorb high-energy photons and non-radiatively transfer their energy to larger quantum dots, which then emit lower-energy photons. This process can be engineered to achieve a desired emission color or to enhance the efficiency of light-emitting diodes (LEDs) and solar cells.

The photoluminescence of quantum dots in a polymer matrix is a critical parameter for active photonic functions. The stability of the photoluminescence of CdSe QDs in a poly(methyl methacrylate) matrix has been demonstrated to be very good. mdpi.com The integration of CdSe/ZnS core-shell quantum dots in a PMMA matrix has been utilized in the fabrication of light-emitting diodes, where the polymer acts as an electron-blocking layer to enhance device efficiency. researchgate.netnih.gov A similar role can be envisioned for this compound, with the added benefit of potentially forming a more integrated and robust composite material.

| Quantum Dot | Polymer Matrix | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| CdTe | Poly(methyl methacrylate) (PMMA) | Efficient energy transfer (73%) to Nile Red dye. | Artificial light harvesting systems | rsc.org |

| CdSe | Poly(methyl methacrylate) (PMMA) | Good photostability of the nanocomposite. | Stable luminescent materials | mdpi.com |

| CdS | Chitosan, Carboxymethylcellulose, Pectin | Fluorescent nanocomposites for sensing applications. | Visual sensors for organic molecules | mdpi.com |

| CdSe/ZnS | Poly(methyl methacrylate) (PMMA) | Used as an electron-blocking layer in QD-LEDs. | High-efficiency light-emitting diodes | researchgate.netnih.gov |

Theoretical and Computational Investigations of Cadmium Methacrylate Systems

Molecular Modeling of Cadmium-Monomer Interactions

Molecular modeling techniques are crucial for understanding the coordination chemistry and interaction energies between the cadmium ion and the methacrylate (B99206) monomer. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, providing a good balance between accuracy and computational cost for systems containing transition metals like cadmium. nih.gov

Research Focus:

Binding Energies: The strength of the interaction between cadmium and the methacrylate monomer can be quantified by calculating the binding energy. This helps in understanding the stability of the resulting complex.

Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis can be employed to study charge transfer and orbital interactions between the cadmium ion and the methacrylate ligand. nih.gov This reveals the nature of the chemical bond (i.e., ionic vs. covalent character).

Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (e.g., IR and Raman) of the cadmium methacrylate complex. dntb.gov.ua Comparing these theoretical spectra with experimental data helps to validate the accuracy of the computational model.

Key Findings from DFT Studies on Related Systems: Studies on various cadmium complexes have demonstrated the effectiveness of DFT in predicting their geometries and electronic properties. researchgate.netresearchgate.net For example, DFT calculations have been used to determine the optimized geometry of cadmium complexes with other organic ligands, showing good agreement with experimental data from X-ray diffraction. dntb.gov.ua The choice of the functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being employed. nih.govresearchgate.net

Table 7.1: Representative Theoretical Data for Cadmium-Ligand Interactions (Hypothetical for this compound based on similar systems)

| Parameter | Computational Method | Predicted Value | Significance |

| Cd-O Bond Length | DFT (B3LYP) | 2.2 - 2.4 Å | Indicates the distance between the cadmium ion and the oxygen atoms of the methacrylate carboxylate group. |

| Binding Energy | DFT (B3LYP) | -150 to -200 kJ/mol | Quantifies the stability of the cadmium-methacrylate bond. |

| NBO Charge on Cd | NBO Analysis | +1.5 to +1.8 e | Suggests a significant degree of ionic character in the Cd-O bond. |

| C=O Stretch Freq. | DFT (B3LYP) | 1650 - 1700 cm⁻¹ | Shift in vibrational frequency upon coordination, which can be compared with experimental IR spectra. |

Simulation of Polymerization Pathways and Network Evolution

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic processes involved in the polymerization of this compound and the subsequent evolution of the polymer network. nih.gov MD simulations model the system at the atomic level and track the trajectories of atoms and molecules over time, providing insights into the structural and dynamic properties of the resulting polymer. rsc.orgnih.gov

Research Focus:

Reaction Mechanisms: MD simulations can be used to investigate the mechanism of polymerization, including initiation, propagation, and termination steps. By applying reactive force fields, it is possible to model the formation of covalent bonds and follow the growth of polymer chains.

Network Topology: For cross-linked systems, MD simulations can characterize the topology of the polymer network, including the distribution of cross-link densities, chain lengths between cross-links, and the presence of structural defects. youtube.com

Glass Transition Temperature (Tg): MD simulations can predict the glass transition temperature of the resulting polymer by monitoring the change in properties like density or specific volume as a function of temperature. rsc.org The presence of cadmium ions is expected to influence the Tg by restricting chain mobility.

Mechanical Properties: The mechanical properties of the this compound polymer, such as its Young's modulus and stress-strain behavior, can be estimated from MD simulations by subjecting the simulated polymer network to virtual mechanical tests. nih.gov

Key Findings from MD Simulations of Related Polymer Systems: MD simulations of polymethyl methacrylate (PMMA) have provided detailed insights into its structure and dynamics. rsc.orgmdpi.com These studies have shown how factors like chain tacticity and the presence of nanoparticles can affect the polymer's properties. rsc.orgmdpi.com For metal-containing polymers, simulations have highlighted the role of metal ions in forming ionic cross-links, which significantly impacts the mechanical and thermal properties of the material.

Table 7.2: Simulated Properties of Metal-Containing Methacrylate Polymers

| Property | Simulation Technique | Key Influencing Factors | Predicted Outcome for this compound System |

| Glass Transition Temp. (Tg) | Molecular Dynamics | Cadmium concentration, cross-link density | Increase in Tg with higher cadmium content due to restricted chain motion. |

| Young's Modulus | Molecular Dynamics | Network topology, strength of Cd-O bonds | Higher modulus compared to PMMA due to ionic cross-linking. |

| Monomer Conversion Rate | Kinetic Monte Carlo | Initiator concentration, temperature | Can be optimized by simulating different reaction conditions. |

| Network Structure | Molecular Dynamics | Stoichiometry of reactants | Formation of a cross-linked network with cadmium ions as nodes. |

Predictive Modeling of Adsorption and Optical Phenomena

Computational models are also employed to predict the performance of this compound-based materials in specific applications, such as adsorption and optics.

Adsorption Phenomena: Machine learning models and molecular simulations can be used to predict the adsorption capacity of materials for various substances. biochartoday.comdoaj.org While studies on this compound as an adsorbent are limited, the principles can be inferred from research on other cadmium-containing materials. researchgate.net

Research Focus:

Adsorption Isotherms: Grand Canonical Monte Carlo (GCMC) simulations can be used to predict adsorption isotherms, which relate the amount of adsorbed substance to its pressure or concentration at a constant temperature.

Binding Sites and Energies: Molecular docking and MD simulations can identify preferential binding sites for adsorbates on the surface of a this compound polymer and calculate the corresponding binding energies.

Predictive Machine Learning Models: Machine learning algorithms, such as random forest or neural networks, can be trained on experimental data to predict the adsorption capacity of cadmium-containing materials based on various parameters like pH, temperature, and initial adsorbate concentration. biochartoday.comdoaj.org

Optical Phenomena: Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. matilda.science This is particularly relevant for understanding the optical properties of this compound and its potential use in optoelectronic devices.

Research Focus:

UV-Vis Absorption Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which determine the intensity of the absorption bands. matilda.sciencedntb.gov.ua

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences the electronic and optical properties of a material. dntb.gov.uaacs.org DFT calculations can accurately predict this energy gap.

Nonlinear Optical (NLO) Properties: The hyperpolarizability of a molecule, which is a measure of its NLO response, can be calculated using DFT. matilda.science This is important for applications in areas like frequency doubling and optical switching.

Table 7.3: Predicted Optical and Adsorption Properties

| Property | Computational Method | Predicted Characteristics | Potential Application |

| HOMO-LUMO Energy Gap | DFT | ~5-6 eV | Indicates the material is likely an insulator with transparency in the visible region. |

| Maximum Absorption (λmax) | TD-DFT | In the UV region (< 300 nm) | Suitable for applications requiring UV absorption or visible transparency. |

| Adsorption Capacity for Cd(II) | Machine Learning Models | High, dependent on pH and surface area | Potential for use in environmental remediation. biochartoday.com |

| Refractive Index | DFT | ~1.5 - 1.6 | Relevant for the design of optical components. |

Future Directions and Emerging Research Frontiers

Development of Multifunctional Cadmium Methacrylate (B99206) Composites

The development of multifunctional composites represents a significant frontier for cadmium methacrylate research. The focus is on creating materials that possess multiple, often synergistic, properties, such as enhanced optical, electrical, and catalytic capabilities. A key strategy involves using this compound as a precursor to generate functional inorganic nanoparticles, like cadmium sulfide (B99878) (CdS), directly within a polymer matrix.

One innovative approach involves the synthesis of this compound, Cd(MA)₂, by reacting cadmium oxide with methacrylic acid. researchgate.net This this compound monomer is then incorporated into a polymerizable resin. Subsequent chemical treatment, for instance with sodium sulfide, allows for the in situ formation of cadmium sulfide quantum dots (QDs) within the crosslinked polymer matrix. researchgate.net This method provides excellent control over the dispersion and size of the nanoparticles, which is crucial for tuning the material's properties.

Research has shown that such composites, specifically those of cadmium sulfide in a poly(methyl methacrylate) (PMMA) matrix, exhibit significant multifunctionality. nih.gov They can act as efficient photocatalysts for the degradation of organic pollutants like Rhodamine B under visible light. nih.gov Furthermore, these materials display nonlinear optical properties, enabling their use in applications like optical power limiting to protect sensitive equipment from high-intensity laser sources. nih.gov The incorporation of cadmium-based nanoparticles also influences the electrical and mechanical behavior of the methacrylate polymer matrix. Studies on PMMA doped with cadmium sulfide have demonstrated a considerable increase in electrical conductivity with higher dopant concentrations. iaea.org

Detailed research findings on the properties of these multifunctional composites are summarized in the table below.

| Property | Base Polymer | Cadmium Compound | Research Finding |

| Photocatalysis | Poly(methyl methacrylate) (PMMA) | Cadmium Sulfide (CdS) | 3.33 wt% CdS/PMMA composite shows the highest efficiency for the photodegradation of Rhodamine B. nih.gov |

| Optical Filtering | Poly(methyl methacrylate) (PMMA) | Cadmium Sulfide (CdS) | Composites can attenuate laser power, acting as an optical limiting material. nih.gov |

| Electrical Conductivity | Poly(methyl methacrylate) (PMMA) | Cadmium Sulfide (CdS) | Electrical conductivity increases with higher concentrations of CdS within the polymer matrix. iaea.org |

| Quantum Dot Formation | Custom Polymer | This compound (precursor) | In-situ formation of ~4 nm CdS quantum dots within the polymer matrix after treatment. researchgate.net |

Integration with Advanced Manufacturing Technologies

The integration of this compound with advanced manufacturing, particularly additive manufacturing or 3D printing, is a burgeoning research area. Methacrylate-based resins are already widely used in high-resolution 3D printing techniques like stereolithography (SLA) and Digital Light Processing (DLP) due to their excellent processability and the high quality of the finished parts. addmangroup.commoderndentistrymedia.comacs.org The challenge and opportunity lie in incorporating cadmium functionality into these printable resins.

The potential applications are diverse. For instance, 3D printing could be used to fabricate custom optical components from cadmium-containing methacrylate composites, such as lenses, waveguides, or photonic crystals with tailored refractive indices and luminescent properties. acs.orgmdpi.com Research has demonstrated the 3D printing of complex micro-optical elements and functional structures for microfluidics using specialized photoresists, a category to which functionalized methacrylate resins belong. researchgate.net

Furthermore, advanced manufacturing allows for the creation of devices with integrated functionality. A notable example is the development of a 3D-printed "lab-on-a-valve" system made from methacrylate for the fluorescent determination of cadmium in water samples. researchgate.net While this application uses the methacrylate polymer to handle and analyze cadmium, it paves the way for future devices where a cadmium-functionalized methacrylate material could be printed to act as an integrated sensor or active component. The use of cadmium compounds as pigments in 3D-printable dental resins also highlights the feasibility of incorporating such elements into commercial additive manufacturing workflows. moderndentistrymedia.com

The compatibility of methacrylate resins with various advanced manufacturing technologies suggests a clear path for the future development of this compound-based functional devices.